Bis(thiazol-2-ylmethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3S2 |
|---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C8H9N3S2/c1-3-12-7(10-1)5-9-6-8-11-2-4-13-8/h1-4,9H,5-6H2 |
InChI Key |
VJBSKKOPGGWDSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CNCC2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the reaction of 2-aminothiazole derivatives with formaldehyde or aldehyde compounds to form bis-substituted products. The key step is the formation of a methylene bridge (-CH2-) linking two thiazole rings via their 2-amine positions.
Synthesis from 2-Aminothiazole and Aromatic Aldehydes (Microwave-Assisted Green Synthesis)
A notable method involves the reaction of 2-aminothiazole derivatives with aromatic aldehydes under microwave irradiation in ethanol, an eco-friendly solvent. This approach was reported by Bansal et al. (2022) and provides a facile, efficient, and green route to bis-thiazole compounds, including this compound derivatives.
Procedure Summary:
- Starting materials: 2-aminothiazole or substituted 2-aminothiazoles and aromatic aldehydes.
- Conditions: Microwave heating in ethanol medium.
- Reaction time: Typically 11–16 minutes under microwave irradiation.
- Yield: Moderate to high (36% to 77% depending on substituents).
- Purification: Filtration and recrystallization from ethanol.
Two molecules of 2-aminothiazole react with one molecule of aromatic aldehyde, forming a this compound structure where the aldehyde carbonyl carbon is converted into a methylene bridge connecting the two thiazole rings.
Table 1: Selected Physical Data of Synthesized Bis-thiazole Compounds
| Entry | Compound ID | Substituent (R) | Reaction Time (min) | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|---|---|
| 1 | 3a | 3,4-(OCH3)2 | 11 | 36 | 273–275 | C29H28N4O2S2 |
| 2 | 3b | 3-OH | 15 | 45 | 184–186 | C27H24N4OS2 |
| 3 | 3c | 4-OCH3 | 16 | 77 | 209–211 | C28H26N4OS2 |
| 4 | 3d | 2-Cl | 11 | 68 | 255–256 | C27H23N4ClS2 |
Synthesis via Reaction of 2-Aminothiazole with 4-Hydroxybenzaldehyde
Another method involves the reaction of 2-aminothiazole with 4-hydroxybenzaldehyde in ethanol at room temperature without any catalyst, yielding 4-[bis(thiazol-2-ylamino)methyl]phenol in 71% yield.
Procedure Summary:
- Starting materials: Equimolar 2-aminothiazole and 4-hydroxybenzaldehyde.
- Conditions: Stirring at room temperature for 24 hours in ethanol.
- Yield: 71%.
- Purification: Filtration, washing with ethanol, and recrystallization.
This method highlights a mild, catalyst-free approach to this compound derivatives, emphasizing simplicity and good yield.
Synthesis via N-Boc-4-(chloromethyl)thiazol-2-amine Intermediate
A more elaborated synthetic route involves the preparation of N-Boc-4-(chloromethyl)thiazol-2-amine as a key intermediate, which can then be converted into this compound derivatives through nucleophilic substitution and deprotection steps.
- Protection: The amine group of thiourea is protected with a Boc (tert-butyloxycarbonyl) group using NaH and Boc2O in tetrahydrofuran (THF).
- Halomethylation: Reaction with 1,3-dichloroacetone in acetone at room temperature for 72 hours yields the chloromethyl derivative.
- Substitution: The chloromethyl group can be replaced by nucleophiles such as amines to form aminomethyl thiazol-2-yl derivatives.
- Deprotection: Removal of the Boc group under acidic conditions (HCl in dioxane) yields the free amine.
- Boc protection: ~48%
- Halomethylation: ~68%
- Subsequent substitution yields vary widely (13–100%).
This method allows for the synthesis of diverse this compound derivatives by varying the nucleophile in the substitution step.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Microwave-assisted aldehyde reaction | 2-Aminothiazole + aromatic aldehyde | Microwave, ethanol, short time | 36–77 | Eco-friendly, rapid, simple | Requires microwave setup |
| Room temperature aldehyde reaction | 2-Aminothiazole + 4-hydroxybenzaldehyde | Ethanol, 24 h, no catalyst | 71 | Mild, catalyst-free | Longer reaction time |
| N-Boc chloromethyl intermediate | Thiourea derivatives | Multi-step, THF, acetone | Variable | Allows diverse substitution | Multi-step, lower overall yield |
Characterization and Research Findings
- Spectroscopic Analysis: Products are commonly characterized by IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, DEPT-135, and mass spectrometry, confirming the formation of this compound structures.
- Biological Activity: Some bis-thiazole derivatives exhibit significant biological activities such as tyrosinase inhibition, with IC50 values superior to standard inhibitors like kojic acid, indicating potential pharmaceutical applications.
- Green Chemistry Aspect: The use of ethanol as a solvent and microwave irradiation aligns with green chemistry principles, reducing toxic waste and energy consumption.
Scientific Research Applications
Bis-thiazoles and their derivatives, including bis(thiazol-2-ylmethyl)amine, are of interest in medicinal chemistry due to their wide spectrum of pharmacological activities . Bis-aminothiazoles, which have two thiazole rings, have been reported to show remarkable biological activities like anticancer, anti-inflammatory, and antimicrobial properties, making their synthesis a significant area of research .
Synthesis of Bis-Thiazoles
A green method for synthesizing bis-thiazoles involves using mono-thiazole reacting with various aromatic aldehydes to yield the desired bis-thiazoles . This method uses readily available chemicals and performs the reaction in ethanol, which is considered a safer and more eco-friendly solvent compared to other organic solvents . The presence of an amino group at the 2-position of the thiazole ring promotes the delocalization of π electrons to the 5-position, facilitating the attack of aromatic aldehydes at this position on two molecules of 2-aminothiazoles simultaneously .
Anticancer Agents
2-aminothiazoles have been studied for their anticancer properties . For example, paeonol was treated with thiourea and iodine to produce a 2-aminothiazole scaffold, which was then reacted with phenylsulfonyl chloride to create derivatives that were assessed against fibroblast cells and several cancer cell lines . Thiazole-paeonolphenylsulfonyl derivatives showed cytotoxic effects against the tested cancer cell lines . Additionally, some synthesized derivatives have demonstrated anticancer activities against HepG2 and PC12 cell lines . Molecular docking studies have indicated that certain benzo[d]thiazol-2-amine derivatives have strong binding affinities to the Human Epidermal growth factor receptor (HER) enzyme and effective interactions with DNA, suggesting their potential as cancer therapy candidates .
Anti-tubercular Activity
Benzothiazole derivatives have been investigated for their anti-tubercular activity . The inhibitory concentrations of newly synthesized molecules were compared with standard reference drugs, and some new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Anti-inflammatory Activity
Thiazole molecules have been identified as potential anti-inflammatory agents for both acute and chronic inflammation .
Antioxidant Agents
Mechanism of Action
The mechanism of action of bis(thiazol-2-ylmethyl)amine involves its interaction with various biological targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can inhibit enzyme activity, interfere with DNA replication, or disrupt cell membrane integrity, leading to its antimicrobial and antitumor effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Differences in Thiazole-Based Amines
Bis(thiazol-2-ylmethyl)amine is structurally distinct from related compounds due to variations in substituents and ring systems. Key comparisons include:
Bis(benzothiazol-2-ylmethyl)amine
- Structure : Replaces thiazole with benzothiazole (a fused benzene-thiazole system).
- Electronic Effects: The extended π-system in benzothiazole enhances electron delocalization, increasing ligand rigidity and altering metal-binding affinity compared to the non-fused thiazole .
- Coordination Chemistry : Forms more stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) due to stronger π-backbonding interactions with benzothiazole’s aromatic system .
Ethyl-thiazol-2-ylmethyl-amine
- Structure : Substitutes one thiazolylmethyl group with an ethyl chain.
- Steric and Electronic Impact : Reduced steric bulk and lower electron-withdrawing capacity compared to this compound result in weaker metal-ligand interactions .
N-(1H-Benzimidazol-2-ylmethyl)thiazol-2-amine
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Partition Coefficient) |
|---|---|---|---|---|
| This compound | 225.3 | 160–165 | Moderate in DMSO, Ethanol | 1.2 |
| Bis(benzothiazol-2-ylmethyl)amine | 337.4 | 210–215 | Low in water, high in DMF | 3.5 |
| Ethyl-thiazol-2-ylmethyl-amine | 142.2 | 85–90 | High in ethanol, acetone | 0.8 |
| N-(Benzimidazol-2-ylmethyl)thiazol-2-amine | 229.3 | >250 | Low in water, high in DMSO | 2.1 |
Coordination Chemistry and Metal Complexes
This compound exhibits moderate ligand field strength, forming complexes with metals such as Fe²⁺, Co²⁺, and Ni²⁺. In contrast:
- Bis(benzothiazol-2-ylmethyl)amine forms highly stable octahedral complexes with Cu²⁺ and Zn²⁺, attributed to the benzothiazole’s stronger σ-donor and π-acceptor capabilities .
- Ethyl-thiazol-2-ylmethyl-amine primarily acts as a monodentate ligand, limiting its utility in polynuclear complex synthesis .
Biological Activity
Introduction
Bis(thiazol-2-ylmethyl)amine is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of thiazole derivatives with various amines. The structural characteristics of thiazoles contribute significantly to their biological activities. The presence of electron-donating groups and specific substituents on the thiazole ring can enhance their efficacy against various pathogens and cancer cells.
Table 1: Common Synthesis Methods for Thiazole Derivatives
| Method | Description |
|---|---|
| Microwave-Assisted Synthesis | Rapid synthesis using microwave irradiation to improve yield and reduce reaction time. |
| Conventional Heating | Traditional methods involving refluxing in solvents. |
| One-Pot Reactions | Synthesis combining multiple steps in a single reaction vessel. |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In vitro studies revealed that certain derivatives of this compound showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1.56 to 6.25 μg/mL, demonstrating its potential as an antibacterial agent .
Anticancer Activity
Thiazole derivatives, including this compound, have been investigated for their anticancer properties. The mechanism of action often involves inhibition of tubulin polymerization, leading to cell cycle arrest.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | <10 | Microtubule destabilization |
| Compound 5h | H37Rv (TB) | <5 | Inhibition of mycobacterial growth |
| Compound 9 | U251 (Glioblastoma) | 1.61 ± 1.92 | Cytotoxicity via apoptosis |
In one study, this compound derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Anti-Tuberculosis Activity
Recent research has highlighted the anti-tubercular potential of this compound derivatives. Compounds like 5d , 5f , and 5h exhibited stronger activity than the standard drug rifampicin against Mycobacterium tuberculosis H37Rv .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets such as tubulin and bacterial enzymes. Molecular dynamics simulations have shown that these compounds primarily interact through hydrophobic contacts, which are crucial for their efficacy against cancer cells .
Chemical Reactions Analysis
Reaction with Thioureas
A common route involves the reaction of substituted thioureas with diketones. For example, 1,1′-(4,6-dimethoxy-1,3-phenylene)-bis(2-bromoethanone) reacts with thioureas under basic conditions (e.g., ethanol with potassium carbonate) to form bis-thiazol-2-amine derivatives. This method demonstrates the versatility of thioureas in forming the thiazole ring via cyclization .
Reaction Conditions and Yields
The choice of reaction conditions critically impacts product yields and selectivity.
| Compound | Reaction Time (Method A) | Yield (Method A) | Reaction Time (Method B) | Yield (Method B) |
|---|---|---|---|---|
| 5b | 8 h | 81% | 10 min | 92% |
| 5d | 10 h | 79% | 12 min | 88% |
| 5e | 12 h | 78% | 15 min | 90% |
| 5h | 12 h | 77% | 15 min | 89% |
Method A : Conventional heating. Method B : Microwave irradiation .
Characterization of Bis-Thiazole Derivatives
Key analytical techniques for characterizing bis-thiazole derivatives include IR spectroscopy , NMR spectroscopy , and mass spectrometry (MS) .
IR Spectroscopy
IR data for compound 5d shows:
NMR Spectroscopy
For compound 5b :
Mass Spectrometry
Compound 5e exhibits a molecular ion peak at m/z 591.1 ([M]⁺), consistent with its molecular formula C₂₆H₁₈Cl₂F₂N₄O₂S₂ .
Reactions with Metal Complexes
Thiazol-2-amines participate in coupling reactions with metal complexes, such as platinum(II) species. For example, cis-[PtCl₂(XylNC)₂] reacts with thiazol-2-amines to form binuclear diaminocarbene complexes under basic conditions. Reaction ratios and temperatures influence product regioisomerism, with thermodynamic control favoring isomer b at elevated temperatures .
Functionalization Reactions
Bis-thiazole derivatives undergo further functionalization, such as acylation and condensation :
Q & A
Q. What are the standard synthetic protocols for Bis(thiazol-2-ylmethyl)amine, and how can reaction yields be optimized?
this compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, benzothiazol-2-amine derivatives are prepared by reacting aniline derivatives with potassium thiocyanate (KSCN) in glacial acetic acid, followed by bromine addition at controlled temperatures (<10°C) to prevent side reactions . Optimization involves adjusting stoichiometry, solvent choice (e.g., glacial acetic acid for protonation), and purification via recrystallization (ethanol/water mixtures). Yields can exceed 70% with precise temperature control and stoichiometric equivalence of reagents.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies N–H stretching (3200–3400 cm⁻¹) and C–S/C–N vibrations (600–700 cm⁻¹) in the thiazole ring .
- NMR spectroscopy : ¹H NMR resolves methylene protons (–CH₂–) adjacent to the amine at δ 3.8–4.2 ppm, while aromatic protons in thiazole rings appear as multiplets at δ 7.0–8.5 ppm . ¹³C NMR confirms quaternary carbons in the thiazole ring (δ 150–160 ppm) .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 311 for related bis-benzothiazole amines) validate molecular weight .
Q. What are the primary biological applications of this compound derivatives in current research?
These derivatives are explored as:
- Antimicrobial agents : Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via disk diffusion assays .
- Anticancer candidates : Evaluated for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like cisplatin .
Advanced Research Questions
Q. How do structural modifications of this compound influence its metal-binding properties and catalytic activity?
Substituting electron-withdrawing groups (e.g., –Cl, –CF₃) on the thiazole ring enhances metal coordination. For instance, bis-benzothiazole amines form stable complexes with Co(II) and Cu(II), characterized by X-ray diffraction (XRD) and magnetic susceptibility measurements. These complexes exhibit catalytic activity in oxidation reactions (e.g., alkene epoxidation) with turnover numbers (TON) up to 500 .
Q. What computational strategies are effective in modeling the electronic properties of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact exchange corrections accurately predicts HOMO-LUMO gaps (4.5–5.0 eV) and charge distribution. Basis sets like 6-31G(d) optimize geometries, while time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental λₘₐₐ values (280–320 nm) .
Q. How can crystallographic challenges in resolving this compound derivatives be mitigated?
Single-crystal XRD analysis often encounters disorder in flexible methylene (–CH₂–) linkages. Strategies include:
Q. What contradictions exist in reported biological data for this compound analogs, and how are they resolved?
Discrepancies in antimicrobial efficacy (e.g., variable MIC values against E. coli) arise from differences in assay conditions (e.g., broth microdilution vs. agar dilution). Standardization via CLSI guidelines and dose-response curves (log[inhibitor] vs. response) improves reproducibility .
Methodological Considerations
- Synthetic Reproducibility : Use anhydrous solvents (e.g., DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
- Biological Assays : Include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi) and validate results with triplicate experiments .
- Computational Validation : Cross-check DFT-predicted geometries with crystallographic data to assess accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
